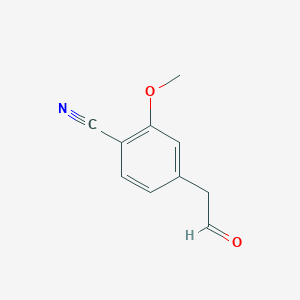
2-methoxy-4-(2-oxoethyl)benzonitrile
Descripción general
Descripción
2-methoxy-4-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzonitrile, featuring a methoxy group and an oxoethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-oxoethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with an appropriate oxoethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(2-oxoethyl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(2-oxoethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxoethyl group can form hydrogen bonds or other interactions with target molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxybenzonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-oxoethyl)benzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
2-methoxy-4-methylbenzonitrile: Contains a methyl group instead of an oxoethyl group, leading to different chemical properties.
Uniqueness
2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to the presence of both the methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-8(4-5-12)2-3-9(10)7-11/h2-3,5-6H,4H2,1H3 |
Clave InChI |
AMIQLDROUFGBPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=O)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

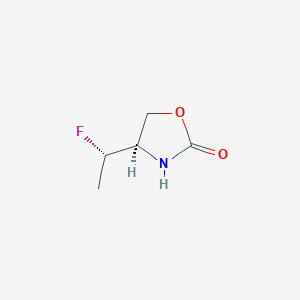
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)
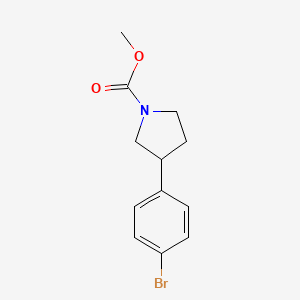


![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)

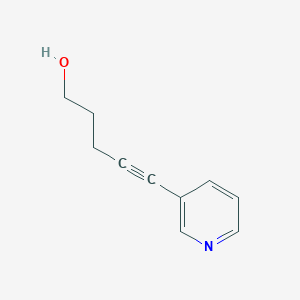
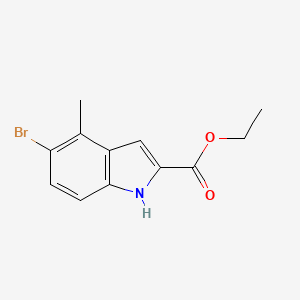

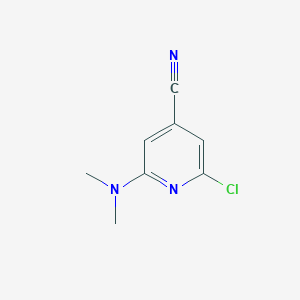
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)

